5-bromo-N-isopropylpyridin-2-amine
Overview
Description
5-bromo-N-isopropylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The bromine atom at the 5-position and the isopropyl group attached to the nitrogen atom make this compound unique. It is used in various fields of scientific research due to its distinct chemical properties.
Scientific Research Applications
5-bromo-N-isopropylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromopropane, indicates that it is highly flammable and may cause damage to organs through prolonged or repeated exposure if inhaled . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .
Relevant Papers The search results include a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . This paper could provide valuable insights into the properties and potential applications of 5-bromo-N-isopropylpyridin-2-amine, given its classification as a pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-isopropylpyridin-2-amine typically involves the selective amination of 2-amino-5-bromopyridine. One common method is the copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino-5-bromopyridine . This reaction provides excellent yields and is generally mild and economical.
Industrial Production Methods
Industrial production of this compound may involve large-scale copper-catalyzed amination reactions. The use of palladium-catalyzed Suzuki cross-coupling reactions is also common for synthesizing various pyridine derivatives . These methods are scalable and can produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-isopropylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using various reagents.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Copper Catalysts: Used in amination reactions.
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic Acids: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form bonds with various biological molecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyridine: A precursor in the synthesis of 5-bromo-N-isopropylpyridin-2-amine.
5-bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZUXTPLNJIIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651963 | |
Record name | 5-Bromo-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443339-43-3 | |
Record name | 5-Bromo-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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